![molecular formula C12H19N5O3 B1298307 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-45-8](/img/structure/B1298307.png)

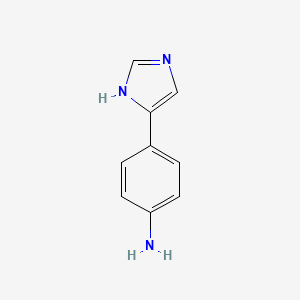

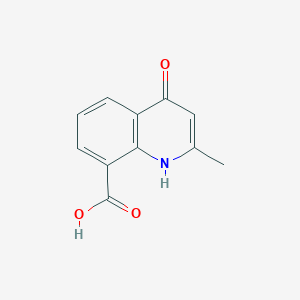

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19N5O3 and its molecular weight is 281.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Subheading Toxicity of Antifouling Biocide Derivatives on Marine Species

The degradation of Irgarol 1051, a common antifouling biocide, into its major degraded product, M1, exhibits different levels of toxicity to marine primary producers like cyanobacteria and diatom species. The study suggests that the parent compound, Irgarol, shows higher toxicity compared to its degradant, M1. This finding emphasizes the environmental impact and ecotoxicity of such compounds and their degradation products in coastal waters, affecting a range of marine autotrophs, including microalgae, macroalgae, and cyanobacteria (Zhang et al., 2008).

Triazine Scaffold in Medicinal Chemistry

Subheading Biological Significance of Triazine Compounds

Triazines, including isomers like 1,3,5-triazine, play a crucial role in medicinal chemistry due to their diverse biological activities. They have been the core structure in the development of various drugs with a wide spectrum of pharmacological effects. These effects range from antimicrobial and anti-inflammatory to more targeted actions such as antitumor and antiviral activities. The versatility of the triazine nucleus makes it a significant entity for future drug development (Verma et al., 2019).

Application in Drug Synthesis and Environmental Impact

Subheading Role of Carboxylic Acids in Drug Synthesis and Environmental Concerns

Levulinic acid (LEV), derived from biomass, is highlighted for its potential in drug synthesis due to its carboxyl and carbonyl functional groups. LEV and its derivatives offer a cost-effective and cleaner approach to drug synthesis, showcasing versatility in pharmaceutical applications. Moreover, the ecological footprint and endocrine interference of compounds like 4-tert-Octylphenol, related to the discussed chemical structure, raise concerns about environmental pollution and toxicities, highlighting the importance of understanding their environmental impact and interference pathways (Zhang et al., 2021; Olaniyan et al., 2020).

Propriétés

IUPAC Name |

4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-12(2,3)16-10-13-8(9(18)19)14-11(15-10)17-4-6-20-7-5-17/h4-7H2,1-3H3,(H,18,19)(H,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHIPRJWQJAKKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359042 |

Source

|

| Record name | BAS 07119533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626223-45-8 |

Source

|

| Record name | BAS 07119533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)